Butyrylethyleneimine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sinigrina se biosintetiza a partir del aminoácido metionina a través de una vía de múltiples pasos . El proceso implica la incorporación de azufre y porciones de glucosa, lo que da como resultado la formación de la estructura glucosinolato.

Métodos de producción industrial

La producción industrial de sinigrina normalmente implica la extracción de fuentes vegetales, particularmente de las semillas de mostaza negra (Brassica nigra). El proceso de extracción incluye triturar las semillas, seguido de la extracción con disolvente y la purificación para aislar la sinigrina en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La sinigrina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: La sinigrina se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones de reacción.

Reducción: La reducción de sinigrina puede conducir a la formación de diferentes derivados reducidos.

Reactivos y condiciones comunes

Hidrólisis: Enzima mirosinasa en presencia de agua.

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales productos formados

Hidrólisis: Isotiocianato de alilo, glucosa y sulfato.

Oxidación: Varios productos de oxidación dependiendo del agente oxidante específico utilizado.

Reducción: Derivados reducidos de sinigrina.

Aplicaciones Científicas De Investigación

La sinigrina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La sinigrina ejerce sus efectos a través de varios objetivos y vías moleculares:

Comparación Con Compuestos Similares

La sinigrina se compara con otros glucosinolatos, como:

Glucorafanina: Se encuentra en el brócoli y otras verduras crucíferas, que se hidroliza a sulforafano, un compuesto con potentes propiedades anticancerígenas.

La sinigrina es única debido a su alta concentración en las semillas de mostaza negra y sus potentes actividades biológicas, particularmente su capacidad de producir isotiocianato de alilo tras la hidrólisis .

Actividad Biológica

Butyrylethyleneimine (BEI) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview

This compound is characterized by its carbon-nitrogen backbone, which contributes to its reactivity and biological interactions. It is often studied in the context of its potential therapeutic effects as well as its safety profile.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : BEI has been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK pathway and the PI3K/Akt pathway .

- Genotoxicity : Research indicates that BEI can interact with DNA, leading to genotoxic effects. This interaction may result in DNA strand breaks and mutations, which are critical factors in the carcinogenic process .

- Anti-inflammatory Effects : Preliminary studies suggest that BEI may possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. The compound appears to activate caspase pathways, leading to programmed cell death .

Antimicrobial Properties

Some studies have reported that BEI exhibits antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Case Studies

- Cytotoxicity in Cancer Research : A study conducted on human breast cancer cells revealed that BEI treatment resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. The study further elucidated the role of apoptosis induction via mitochondrial pathways .

- Genotoxicity Assessment : In another research effort, BEI was evaluated for genotoxic effects using the comet assay on human lymphocytes. Results indicated a dose-dependent increase in DNA damage, suggesting that while BEI may have therapeutic potential, it also poses risks for genetic integrity .

- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects of BEI showed that it could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

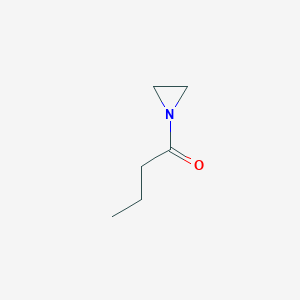

1-(aziridin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-6(8)7-4-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIDNCIQKQRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146382 | |

| Record name | Butyrylethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10431-86-4 | |

| Record name | Butyrylethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylethyleneimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyrylethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYRYLAZIRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.